Calcium orotate

Overview

Description

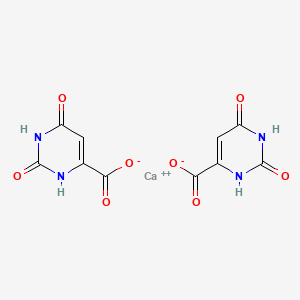

Calcium orotate is a compound that has gained attention for its potential health benefits, particularly in the realm of bone health. It is composed of calcium and orotic acid, a natural precursor in the synthesis of pyrimidine, which is crucial for cellular function. The molecular formula of this compound is C₁₀H₆CaN₄O₈, and it is known for its high bioavailability, meaning it is easily absorbed and utilized by the body .

Mechanism of Action

Target of Action

Calcium orotate (CaOr) is a calcium supplement that targets various tissues and cells throughout the body . It comprises elemental calcium bound to orotic acid (OA), a natural precursor in pyrimidine synthesis, crucial for cellular function . The primary targets of this compound are the bones and various physiological processes that require calcium .

Mode of Action

This compound works by delivering calcium ions (Ca2+) to the body. The orotic acid component of CaOr may facilitate calcium’s passage through cell membranes . This unique structure enhances calcium absorption by the body . The chelation between calcium and orotic acid might enhance absorption and potentially reduce gastrointestinal irritation as well as side effects compared to larger calcium molecules found in carbonate or some citrate forms .

Biochemical Pathways

This compound affects the pyrimidine synthesis pathway due to the presence of orotic acid, a natural precursor in this pathway . It also influences the homeostasis of other minerals like magnesium and phosphorus . Some calcium forms, like carbonate, can bind to magnesium in the digestive tract, hindering its absorption .

Pharmacokinetics

This compound is known for its high bioavailability. It is generally considered more soluble than some other calcium salts, such as carbonate or phosphate . This improved solubility might suggest easier absorption in the digestive system . Its absorption rate reflects its higher bioavailability compared to other forms of calcium supplements .

Result of Action

The result of this compound’s action is the delivery of calcium to various tissues and cells throughout the body . This positively charged cation provides the essential mineral for bone health and various physiological processes . It is generally considered safe for most adults when taken at recommended doses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the calcium supply in the body is genetically conditioned and specific to each person, but its qualitative and quantitative composition can be modified by external factors . These exogenous factors include dietary modifications with particular nutrients and pharmacological treatment . Adequate calcium levels increase bone protection and prevent osteoporosis, a disease involving low mineral bone mass .

Biochemical Analysis

Biochemical Properties

Calcium orotate plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidines, which are essential for cellular function. Orotic acid, a component of this compound, acts as a precursor in pyrimidine synthesis. This compound interacts with various enzymes and proteins involved in this pathway, including orotate phosphoribosyltransferase and orotidine-5’-phosphate decarboxylase. These interactions facilitate the conversion of orotic acid into uridine monophosphate, a key nucleotide in RNA and DNA synthesis .

Cellular Effects

This compound influences various types of cells and cellular processes. It enhances calcium uptake in bone cells, promoting bone mineralization and strength. Additionally, this compound affects cell signaling pathways by modulating calcium-dependent signaling cascades. This compound also impacts gene expression by regulating the activity of transcription factors that respond to calcium levels. Furthermore, this compound influences cellular metabolism by participating in the synthesis of nucleotides and other essential biomolecules .

Molecular Mechanism

The mechanism of action of this compound involves several molecular interactions. This compound binds to specific transporters and receptors on the cell membrane, facilitating its entry into cells. Once inside, this compound releases calcium ions, which activate various calcium-dependent enzymes and signaling pathways. These interactions lead to changes in gene expression, enzyme activity, and cellular function. Additionally, orotic acid, a component of this compound, acts as a chelator, binding to calcium ions and enhancing their stability and bioavailability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments. Long-term studies have shown that this compound maintains its efficacy in promoting bone health and cellular function over extended periods. The stability and effectiveness of this compound can be influenced by factors such as storage conditions and formulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to enhance bone mineralization and improve calcium levels in the body. At high doses, this compound can cause adverse effects, such as hypercalcemia and kidney damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleotide synthesis. Orotic acid, a component of this compound, is a key intermediate in the de novo synthesis of pyrimidines. This pathway involves several enzymes, including carbamoyl-phosphate synthetase, aspartate transcarbamylase, and dihydroorotase. This compound also affects metabolic flux by influencing the availability of nucleotides and other essential metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Orotic acid facilitates the passage of calcium ions through cell membranes, enhancing their delivery to various tissues. Once inside the cells, this compound is distributed to different cellular compartments, where it exerts its effects on cellular function and metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it participates in nucleotide synthesis and other metabolic processes. Additionally, this compound can be targeted to specific organelles, such as the mitochondria, where it influences energy production and cellular metabolism. Post-translational modifications and targeting signals play a role in directing this compound to these specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium orotate can be synthesized through a one-pot synthesis method, which involves combining calcium carbonate and orotic acid in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of this compound with high purity and yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of a Quality by Design (QbD) approach. This method focuses on optimizing various process parameters, such as temperature, pH, and reaction time, to achieve a consistent and high-quality product. The QbD approach ensures that the synthesis process is robust, scalable, and reproducible .

Chemical Reactions Analysis

Types of Reactions: Calcium orotate primarily undergoes chelation reactions due to the presence of orotic acid, which acts as a chelating agent. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as calcium carbonate and orotic acid. The reaction conditions include maintaining an optimal pH and temperature to facilitate the formation of the desired compound .

Major Products Formed: The primary product formed from the reaction between calcium carbonate and orotic acid is this compound. This compound is known for its high solubility in water, which contributes to its high bioavailability .

Scientific Research Applications

Calcium orotate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is studied for its unique chelating properties and its ability to enhance the bioavailability of calcium. Researchers are exploring its potential use in developing new calcium supplements with improved absorption rates .

Biology: In biological research, this compound is investigated for its role in cellular functions, particularly in the synthesis of pyrimidine nucleotides. It is also studied for its potential to enhance cellular uptake of calcium, which is crucial for various physiological processes .

Medicine: In the medical field, this compound is used as a dietary supplement to support bone health. It is believed to be more effective than other calcium supplements due to its high bioavailability and ability to deliver calcium directly to the cells . Additionally, it is being researched for its potential therapeutic effects in conditions such as osteoporosis and other bone-related disorders .

Industry: In the industrial sector, this compound is used in the production of nutraceuticals and pharmaceuticals. Its high solubility and bioavailability make it an attractive ingredient for formulating calcium supplements .

Comparison with Similar Compounds

Calcium orotate is often compared with other calcium supplements, such as calcium carbonate, calcium citrate, and calcium gluconate. Here are some key differences:

Calcium Carbonate:

Bioavailability: 20-40%

Calcium Content: 40%

Absorption: Requires an acidic environment for optimal absorption.

Calcium Citrate:

Bioavailability: 22-49%

Calcium Content: 21%

Absorption: Does not require an acidic environment, making it suitable for individuals with low stomach acid.

Calcium Gluconate:

Bioavailability: Moderate

Calcium Content: Lower than calcium carbonate and citrate

Absorption: Suitable for intravenous administration.

This compound:

Bioavailability: 90-95%

Calcium Content: 10-11%

Absorption: Highly efficient due to the chelation by orotic acid, which facilitates cellular uptake.

Biological Activity

Calcium orotate (CaOr) is a calcium supplement that has gained attention for its purported high bioavailability and potential health benefits, particularly in bone health and cellular function. This article delves into the biological activity of this compound, examining its chemical properties, mechanisms of action, clinical applications, and relevant research findings.

Chemical Composition and Properties

This compound is the calcium salt of orotic acid, with the molecular formula and a molecular weight of 350.25 g/mol. It is characterized by its weak water solubility and crystalline powder form. The unique structure of this compound, which binds elemental calcium to orotic acid, is believed to enhance its absorption in the body compared to other calcium supplements like calcium carbonate and citrate.

| Calcium Source | Bioavailability | Calcium Content |

|---|---|---|

| This compound | 90-95% | 10-11% |

| Calcium Carbonate | 20-40% | 40% |

| Calcium Citrate | 22% | 21% |

The biological activity of this compound can be attributed to several mechanisms:

- Enhanced Absorption : The presence of orotic acid may facilitate the transport of calcium across cell membranes, improving cellular uptake.

- Bone Health Support : this compound is thought to maintain optimal calcium levels in the body, which is crucial for bone density and overall skeletal health.

- Reduced Gastrointestinal Irritation : Compared to larger calcium molecules, this compound may cause less gastrointestinal discomfort, making it a preferable option for individuals with sensitive stomachs.

Bone Health

Research indicates that this compound may be beneficial for conditions such as osteoporosis. A study comparing this compound with calcium carbonate plus vitamin D3 found that participants receiving this compound exhibited a two-fold increase in serum calcium levels and physical activity compared to the control group .

Chronic Hepatitis

A notable case study involving 14 patients with chronic hepatitis demonstrated complete remissions after administering 3 grams of this compound daily over two years. The optimal therapeutic effects were generally observed after a treatment duration of 9 to 18 months .

Pharmacokinetics

This compound exhibits linear pharmacokinetics within certain dosage ranges. A study indicated that steady-state plasma levels were achieved within approximately 12 days of daily dosing. For example, plasma concentrations ranged from 636 ng/mL at lower doses to 4870 ng/mL at higher doses, which are consistent with previously reported effective concentrations .

Safety and Side Effects

This compound is generally considered safe for most adults when taken at recommended doses. However, some studies have reported mild side effects such as gastrointestinal discomfort in sensitive individuals. The chelation between calcium and orotic acid may reduce adverse effects compared to other forms of calcium supplements .

Properties

IUPAC Name |

calcium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H4N2O4.Ca/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKLQJZEAFLPDA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6CaN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066801 | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22454-86-0 | |

| Record name | Calcium orotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022454860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM OROTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/990GJM86HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there any specific analytical methods used to quantify Calcium orotate in pharmaceutical formulations?

A1: Yes, researchers have developed and validated a stability-indicating RP-HPLC method for quantifying this compound in capsule dosage forms. [, ] This method utilizes a C8 column with a mobile phase of acetonitrile and potassium dihydrogen phosphate buffer, detecting the compound at 254 nm. [] Another study employed UV spectroscopy, measuring the absorbance of this compound solutions at 278 nm. [] These studies highlight the importance of robust analytical methods for quality control and assurance in pharmaceutical development.

Q2: Is there any information about the safety profile and potential toxicity of this compound?

A2: While the provided research focuses on analytical methods and preliminary efficacy assessments, they lack detailed information regarding the safety profile and potential toxicity of this compound. Further toxicological studies are necessary to establish its safety parameters, long-term effects, and potential for adverse reactions.

Q3: What is the current research landscape surrounding this compound, and what are the potential areas for future investigation?

A3: The research on this compound is still limited, primarily focusing on analytical method development and preliminary efficacy assessments in specific applications like osteoporosis. [, , , ] Future research should focus on elucidating its precise mechanism of action, absorption and bioavailability, long-term safety profile, and comparative efficacy against other calcium supplements. Additionally, exploring its potential in other therapeutic areas beyond bone health could be beneficial.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.